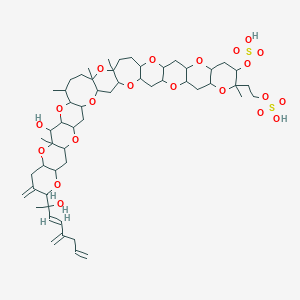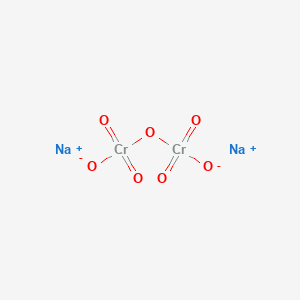
2,3-Difluoro-4-(nonyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-(nonyloxy)benzoic acid, also known as DNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for the study of membrane proteins and lipid bilayers.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-(nonyloxy)benzoic acid has been widely used as a fluorescent probe for the study of membrane proteins and lipid bilayers. It has been shown to selectively bind to phospholipids and can be used to monitor the dynamics of lipid bilayers. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been used to study the interactions between membrane proteins and lipids, as well as the effects of drugs on membrane properties.
Mecanismo De Acción
2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can partition into the lipid bilayer of cell membranes. Once inside the membrane, it can interact with phospholipids and other membrane components, leading to changes in membrane properties. 2,3-Difluoro-4-(nonyloxy)benzoic acid can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, allowing for the study of protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
2,3-Difluoro-4-(nonyloxy)benzoic acid has been shown to have minimal toxicity and does not significantly affect cell viability or membrane integrity. However, it can alter membrane properties and may affect the function of membrane proteins. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been shown to be metabolized by liver enzymes, leading to the formation of metabolites that may have different properties than the parent compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Difluoro-4-(nonyloxy)benzoic acid is a useful tool for studying membrane proteins and lipid bilayers due to its selectivity and sensitivity. It can be used in a variety of experimental setups, including fluorescence microscopy, spectroscopy, and FRET assays. However, 2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can be difficult to work with and may require the use of organic solvents. It also has limited water solubility, which can limit its use in aqueous environments.
Direcciones Futuras
There are several potential future directions for research involving 2,3-Difluoro-4-(nonyloxy)benzoic acid. One area of interest is the development of new fluorescent probes based on 2,3-Difluoro-4-(nonyloxy)benzoic acid that can be used to study different aspects of membrane biology. Another area of interest is the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in drug discovery, as it can be used to screen compounds for their effects on membrane properties. Finally, there is potential for the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in the development of new diagnostic tools for diseases involving membrane dysfunction.
Métodos De Síntesis
2,3-Difluoro-4-(nonyloxy)benzoic acid can be synthesized through a multistep process involving the reaction of 2,3-difluorobenzoic acid with nonyl alcohol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Propiedades
Número CAS |
122265-97-8 |
|---|---|
Nombre del producto |
2,3-Difluoro-4-(nonyloxy)benzoic acid |
Fórmula molecular |
C16H22F2O3 |
Peso molecular |
300.34 g/mol |
Nombre IUPAC |
2,3-difluoro-4-nonoxybenzoic acid |
InChI |
InChI=1S/C16H22F2O3/c1-2-3-4-5-6-7-8-11-21-13-10-9-12(16(19)20)14(17)15(13)18/h9-10H,2-8,11H2,1H3,(H,19,20) |
Clave InChI |
ADVWYVKBEUPGCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
SMILES canónico |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Sinónimos |
2,3-Difluoro-4-(nonyloxy)-benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)



![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)
